Introduction: The Versatility of a Compact Azide Building Block
Introduction: The Versatility of a Compact Azide Building Block
An In-depth Technical Guide to 2-Azido-N-methylacetamide: Properties, Synthesis, and Applications
2-Azido-N-methylacetamide is a bifunctional chemical reagent of significant interest in modern chemical synthesis, particularly in the realms of medicinal chemistry and bioconjugation.[1][2] Its structure incorporates two key functionalities: a reactive azide group and a hydrophilic N-methylacetamide moiety. The azide serves as a high-energy functional group, primed for highly specific and efficient ligation reactions, most notably the Nobel Prize-winning "click chemistry".[3][4][5] The N-methylacetamide portion, a simple mimic of a peptide bond, imparts favorable solubility and physicochemical properties, making it an ideal building block for modifying biomolecules and constructing complex molecular architectures.[6][7]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 2-Azido-N-methylacetamide, designed for researchers, scientists, and drug development professionals who seek to leverage its unique capabilities.
Core Chemical and Physical Properties
The fundamental properties of 2-Azido-N-methylacetamide are summarized below. These data are essential for experimental design, reaction setup, and safety considerations.
| Property | Value | Source |
| IUPAC Name | 2-azido-N-methylacetamide | [8] |
| CAS Number | 98025-59-3 | [8][9] |
| Molecular Formula | C₃H₆N₄O | [8][9] |
| Molecular Weight | 114.11 g/mol | [8][9] |
| Canonical SMILES | CNC(=O)CN=[N+]=[N-] | [9] |
| Appearance | White to off-white solid | [10] |
| Purity | Typically >95% | [10] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-Azido-N-methylacetamide. The expected spectral characteristics are as follows:
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a very strong and sharp absorption band characteristic of the azide (N₃) asymmetric stretch, typically appearing around 2100 cm⁻¹ . Other key signals include a strong carbonyl (C=O) stretch from the amide I band around 1655 cm⁻¹ , an N-H bending vibration (amide II band) near 1560 cm⁻¹ , and C-H stretching vibrations in the 2900-3000 cm⁻¹ region.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show three distinct signals: a singlet for the methylene protons (–CH₂–) adjacent to the azide group, a doublet for the N-methyl (–CH₃) protons due to coupling with the amide proton, and a broad singlet for the amide proton (–NH–).
-
¹³C NMR : The carbon NMR would show signals for the methyl carbon, the methylene carbon, and the carbonyl carbon.
-
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 114.[12] A prominent and characteristic fragmentation pattern for azides is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion peak at m/z 86 ([M-28]⁺).[12]
Synthesis of 2-Azido-N-methylacetamide
The most common and straightforward synthesis of 2-Azido-N-methylacetamide is achieved through a nucleophilic substitution reaction.[2] This process involves the displacement of a halide from a precursor, 2-chloro-N-methylacetamide, using an azide salt.
Workflow for Synthesis
Caption: General workflow for the synthesis of 2-Azido-N-methylacetamide.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for synthesizing similar azidoacetamide compounds.[1][2]
-
Dissolution : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-N-methylacetamide (1.0 eq) in a mixture of ethanol and water (e.g., a 70:30 v/v ratio).
-
Addition of Azide : To the stirred solution, add sodium azide (NaN₃) (1.2-1.5 eq). Caution : Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction : Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.
-
Purification : The crude product is then purified. This can be achieved by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. Further purification can be performed by recrystallization if necessary.
Reactivity and Thermal Stability
Reactivity Profile
The chemical utility of 2-Azido-N-methylacetamide is dominated by the reactivity of the azide group as a 1,3-dipole.[13] Its primary mode of reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings.[3][4] While the thermal, uncatalyzed version of this reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the catalyzed version is far more efficient and specific.[3][4][14]
Thermal Stability and Safety Considerations
Organic azides are energetic compounds and must be handled with care.[15] Their stability is influenced by factors such as the ratio of carbon to nitrogen atoms and the electronic nature of substituents.[16] The presence of the electron-withdrawing acetamide group can lower the decomposition temperature compared to simple alkyl azides.[17]
-
Thermal Decomposition : Upon heating, organic azides can decompose, sometimes violently, to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate.[13][15] It is recommended to avoid excessive heating and to handle the compound behind a blast shield, especially when working on a larger scale. Alkyl azides are generally considered stable below ~175°C, but this can vary significantly.[13]
-
Light Sensitivity : Some azides can be sensitive to UV light, which can also induce decomposition.[15] It is good practice to store the compound in an amber vial or protected from light.
Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of "click chemistry" and the most important application of 2-Azido-N-methylacetamide.[3][4][18] This reaction is exceptionally robust, high-yielding, and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[4][14] It proceeds under mild, often aqueous conditions, and is tolerant of a vast array of other functional groups, making it ideal for bioconjugation.[3][18][]
Mechanism of CuAAC
The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3][18] The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product and regenerate the catalyst.[14][20]
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for CuAAC using 2-Azido-N-methylacetamide
-
Reactant Preparation : In a suitable vial, dissolve the terminal alkyne (1.0 eq) and 2-Azido-N-methylacetamide (1.0-1.1 eq) in a solvent system such as a t-BuOH/water mixture or DMF.
-
Catalyst Preparation : In a separate vial, prepare the catalyst solution. Add sodium ascorbate (~0.1-0.3 eq) to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (~0.01-0.05 eq). The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Initiation : Add the freshly prepared catalyst solution to the solution containing the alkyne and azide.
-
Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Progress can be monitored by TLC or LC-MS.
-
Workup and Purification : Upon completion, the reaction can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is paramount when handling 2-Azido-N-methylacetamide.
-
GHS Hazard Statements : According to GHS classifications, this compound is known to cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[21][22]
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood.[21][23] Avoid creating dust. Keep away from heat, sparks, and open flames.[22]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[21][22]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Development and Bioconjugation
The true power of 2-Azido-N-methylacetamide lies in its application as a molecular linker in complex biological systems.[24][25]
-
Drug Discovery : The triazole ring formed via the click reaction is a stable and rigid isostere for the amide bond, making it a valuable linker in peptidomimetics and other small molecule drug candidates.[18] Libraries of compounds can be rapidly synthesized using this azide as a core building block for screening purposes.[3]
-
Bioconjugation : This reagent is used to attach probes, tags (like biotin or fluorophores), or therapeutic payloads to biomolecules such as proteins, peptides, and nucleic acids.[26][27][28] For example, it can be used in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody to target cancer cells specifically.[25]
-
Materials Science : It can be used to functionalize surfaces and polymers, creating materials with tailored biological or physical properties.[5]
Conclusion
2-Azido-N-methylacetamide is a highly valuable and versatile chemical tool. Its well-defined reactivity through click chemistry, combined with its favorable physicochemical properties, makes it an enabling reagent for researchers in drug development, chemical biology, and materials science.[1][2] A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective implementation in creating novel molecular conjugates and complex architectures.
References
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation. (n.d.). BOC Sciences.
- Organic azide. (n.d.). In Wikipedia.
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Ríos-Gutiérrez, M., et al. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health.
- 2-Azido-N-methylacetamide. (n.d.). PubChem - NIH.
- Missioui, M., et al. (n.d.). 2-Azido-N-(4-methylphenyl)acetamide. PMC - NIH.
- SAFETY DATA SHEET - N-Methylacetamide. (2025). Fisher Scientific.
- Meldal, M., & Tornøe, C. W. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications.
- Synthesis of 2-Azido-N-Arylacetamides: An Application Note and Protocol. (2025). Benchchem.
- A novel approach for assessment of thermal stability of organic azides through prediction of their temperature of maximum mass loss. (n.d.). ResearchGate.
- SAFETY DATA SHEET - 2,2,2-Trifluoro-N-methylacetamide. (2025). Fisher Scientific.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- A comparative study on the thermal stability of different organic azides. (n.d.). Benchchem.
- CAS 98025-59-3 2-Azido-N-methylacetamide. (n.d.). Alfa Chemistry.
- A study on the thermal stability of organic azides. (2025). ResearchGate.
- Missioui, M., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCr.
- 2-azido-N-methylacetamide. (n.d.). Hit2Lead.
- Application Notes and Protocols: Copper-Catalyzed Click Chemistry Using 2-azido-N-(2-chlorophenyl)acetamide. (2025). Benchchem.
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). ACS Publications.
- 2-amino-N-methylacetamide. (n.d.). AK Scientific, Inc..
- Click chemistry. (n.d.). In Wikipedia.
- Click Chemistry Reagents Overview. (n.d.). Sigma-Aldrich.
- 2-Azido-N-(4-methylphenyl)acetamide. (n.d.). ResearchGate.
- 2-Azido-N-methylacetamide,(CAS# 98025-59-3). (n.d.). Sinfoo Biotech.
- Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. (n.d.). Semantic Scholar.
- Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.
- How to prepare and apply 2-Chloro-N-methylacetamide? (n.d.). Guidechem.
- Spectroscopy Data for Undergraduate Teaching. (2023). ERIC.
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.
- Missioui, M., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. IUCr.
- N-Methylacetamide = 99 79-16-3. (n.d.). Sigma-Aldrich.
- Recent developments in bioconjugation: From strategies to design and clinical applications. (2025). ScienceDirect.
- N-Methylacetamide. (n.d.). In Wikipedia.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
- Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. (n.d.). Taylor & Francis Online.
- Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... (n.d.). ResearchGate.
- Advances in Bioconjugation. (n.d.). PMC - PubMed Central.
- Probing the dynamics of N-methylacetamide in methanol via ab initio molecular dynamics. (n.d.). AIP Publishing.
- How bioconjugation is unlocking new drug development. (2025). Pharmaceutical Technology.
Sources
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]
- 7. Probing the dynamics of N-methylacetamide in methanol via ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 2-Azido-N-methylacetamide | C3H6N4O | CID 20554443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. You are being redirected... [hit2lead.com]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. Organic azide - Wikipedia [en.wikipedia.org]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. aksci.com [aksci.com]
- 24. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]
- 25. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 26. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
